
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is also known by its IUPAC name, dimethyl (3R,4S)-1-benzyl-3,4-pyrrolidinedicarboxylate . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate were not found in the search results, it’s worth noting that similar compounds are often synthesized through substitution, addition, elimination, Diels-Alder reaction, cycloaddition, Favorskii rearrangement, and esterification .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .Applications De Recherche Scientifique
Stereochemistry and Catalysis
Research by Jumali et al. (2017) investigated the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in the synthesis towards zopfiellamide A. The study focused on the stereochemical outcome of the product when reduced using sodium borohydride with selected metal chlorides, offering insights into the hydride transfer mechanism in such reductions (Jumali, Shaameri, Mohamad, & Hamzah, 2017).
Organic Synthesis Methodologies
The development of novel calcium-sensing receptor antagonists was explored by Yang et al. (2005), who identified 2-benzylpyrrolidines as potent components, highlighting the compound's role in medicinal chemistry and receptor biology research (Yang et al., 2005).
Khetan and George (1969) described the reaction of Dimethyl acetylenedicarboxylate with phenacylamines, leading to adducts with potential implications in organic synthesis and the study of Michael type additions (Khetan & George, 1969).
A study by Merz et al. (2003) focused on the synthesis of highly electron-rich compounds for polypyrrole formation, starting from N-benzyl-3-hydroxypyrrole-2,4-dicarboxylic acid, showcasing the compound's utility in conducting polymer research (Merz, Anikin, Lieser, Heinze, & John, 2003).
Novel Compound Synthesis
Fukuda, Hayashida, and Iwao (2009) developed a general method for synthesizing N-unsubstituted 3,4-diarylpyrrole-2,5-dicarboxylates, demonstrating the versatility of related compounds in synthesizing complex organic molecules (Fukuda, Hayashida, & Iwao, 2009).
Tran, Diev, and Molchanov (2011) detailed an efficient and stereoselective cycloaddition involving dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate, contributing to the field of cycloaddition reactions (Tran, Diev, & Molchanov, 2011).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less severe health effects or damage to the environment . The hazard statements associated with this compound are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2814881.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)
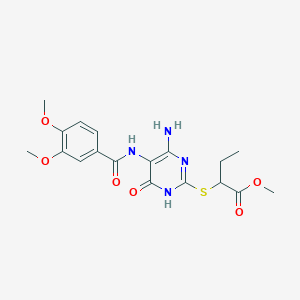

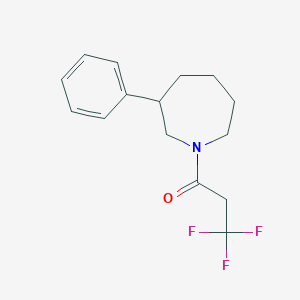
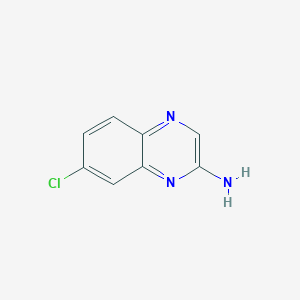
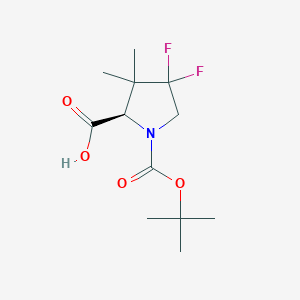
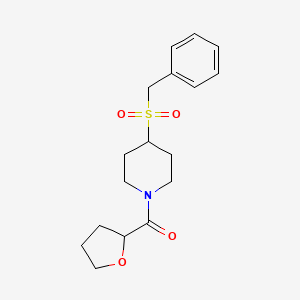
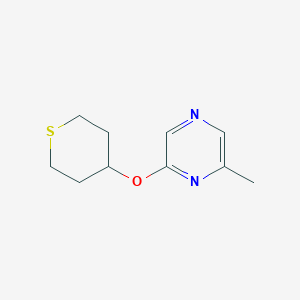
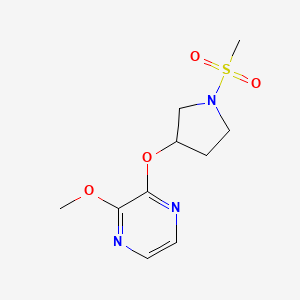
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)
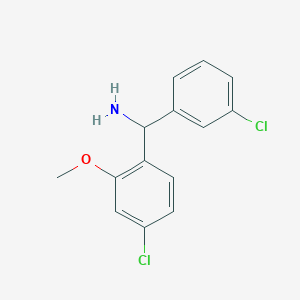
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)